Antiproliferative Activity of 5-Bromo-2-oxindole Derivative vs. 5-Chloro and 5-Fluoro Analogs in MCF-7 Breast Cancer Cells
In a head-to-head comparison of oxindole-indole conjugates, the 5-bromo derivative (6d) exhibited an IC50 of 3.31 ± 0.11 µM against MCF-7 breast cancer cells, while the 5-chloro analog (6c) was more potent with an IC50 of 2.72 ± 0.17 µM, and the 5-fluoro analog (6b) was significantly less active with an IC50 of 6.00 ± 0.32 µM. The unsubstituted parent compound (6a) had an IC50 of 3.12 ± 0.14 µM [1]. This demonstrates that the 5-bromo substitution provides a specific, intermediate potency profile that is distinct from other halogen substitutions.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 3.31 ± 0.11 µM |
| Comparator Or Baseline | 5-chloro analog (6c): 2.72 ± 0.17 µM; 5-fluoro analog (6b): 6.00 ± 0.32 µM; unsubstituted parent (6a): 3.12 ± 0.14 µM |
| Quantified Difference | 5-bromo is 1.2-fold less potent than 5-chloro and 1.8-fold more potent than 5-fluoro |
| Conditions | MCF-7 human breast cancer cell line; staurosporine as positive control |
Why This Matters
This data is essential for researchers selecting a 5-substituted oxindole building block, as it quantifies the precise impact of the halogen atom on anticancer activity, enabling rational choice based on desired potency window.
- [1] MDPI. Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors. Molecules 2020, 25(9), 2031. View Source
